N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
CAS No.: 894032-39-4
Cat. No.: VC4811405
Molecular Formula: C23H23N5O3S
Molecular Weight: 449.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894032-39-4 |
|---|---|
| Molecular Formula | C23H23N5O3S |
| Molecular Weight | 449.53 |
| IUPAC Name | N'-(2,3-dimethylphenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
| Standard InChI | InChI=1S/C23H23N5O3S/c1-14-5-4-6-19(15(14)2)25-22(30)21(29)24-12-11-17-13-32-23-26-20(27-28(17)23)16-7-9-18(31-3)10-8-16/h4-10,13H,11-12H2,1-3H3,(H,24,29)(H,25,30) |
| Standard InChI Key | SFZPUKBYPNKGON-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC)C |
Introduction
N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b] triazol-6-yl)ethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a thiazole and triazole moiety, which are known for their biological activity. This compound falls under the category of oxalamides, derived from oxalic acid and amines, and is classified further into heterocyclic compounds due to the presence of thiazole and triazole rings.
Synthesis and Preparation
The synthesis of N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b] triazol-6-yl)ethyl)oxalamide typically involves multi-step reactions. These methods require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the product. The synthesis may utilize various catalysts or solvents to facilitate reactions, such as Lewis acids or base-catalyzed reactions, to enhance the efficiency of ring formations. Purification techniques like recrystallization or chromatography are essential for isolating the desired compound from side products.
Chemical Reactivity
The chemical reactivity of N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b] triazol-6-yl)ethyl)oxalamide can be explored through various types of reactions. Understanding these reactions is crucial for modifying the compound to enhance its biological activity or to create derivatives with novel properties. The presence of thiazole and triazole rings allows for potential interactions with biological targets such as enzymes or receptors within cells.
Research Findings and Future Directions
Research on compounds with similar structures has shown promising results in antimicrobial and anticancer activities . Molecular docking studies can provide insights into how these compounds interact with biological targets, guiding further structure optimization and in-depth studies . Future research should focus on evaluating the biological activity of N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b] triazol-6-yl)ethyl)oxalamide and exploring its potential therapeutic applications.
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